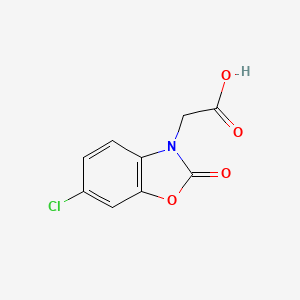

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

説明

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, also known as 6-chloro-2-oxo-benzoxazol-3-acetic acid (CBOA), is a synthetic organic compound with a wide range of applications in the field of scientific research. CBOA is an important intermediate for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, CBOA is also used for the synthesis of various other compounds, such as dyes, catalysts, and reagents.

科学的研究の応用

Molecular Structure and Dynamics

- The molecular structure and dynamics of this compound, and its relation to its biological activity, have been a subject of study. For instance, the molecular structure in the crystal was determined by X-ray diffraction, and its gas phase structure obtained by quantum chemical calculations. This helps in understanding the dynamics of the molecule, especially the relative orientation of the planar benzoxazolone system and its substituent at the N atom (Wang et al., 2016).

Antibacterial Activity

- There is significant research indicating the antibacterial properties of this compound. For example, a study synthesized various analogs of (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and tested them for antibacterial activity against different strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).

Analgesic and Anti-Inflammatory Properties

- The compound and its derivatives have been evaluated for their analgesic and anti-inflammatory properties. Several studies have focused on synthesizing new derivatives and testing their efficacy in this regard. For instance, one study synthesized new 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives and evaluated their analgesic and anti-inflammatory properties (Gülcan et al., 2003).

Diuretic Activity

- Another area of research is the synthesis of analogues of this compound for testing their diuretic activity. One study, for example, synthesized indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues and tested them for diuretic activity in mice (Shutske et al., 1983).

Heparanase Inhibition and Anti-Angiogenic Properties

- Research has also been conducted on derivatives of this compound as heparanase inhibitors and their potential anti-angiogenic properties. A study identified a series of benzoxazol-5-yl acetic acid derivatives as potent heparanase inhibitors, with some compounds showing anti-angiogenic properties (Courtney et al., 2005).

特性

IUPAC Name |

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVFFZYANBZGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

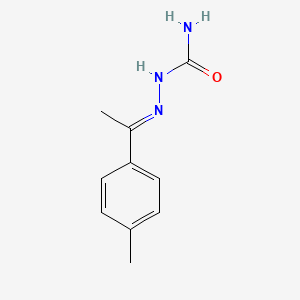

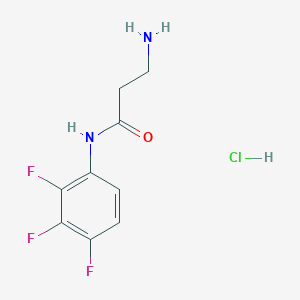

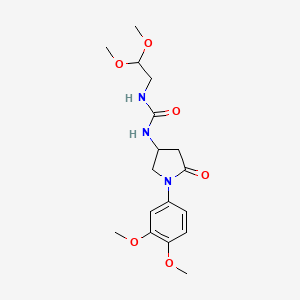

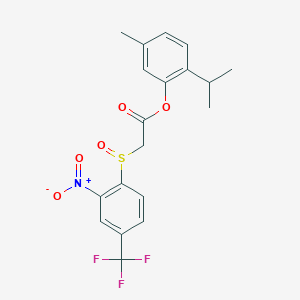

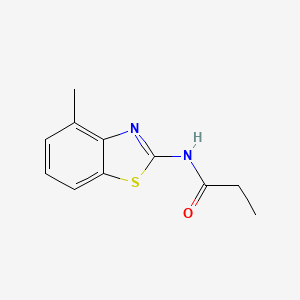

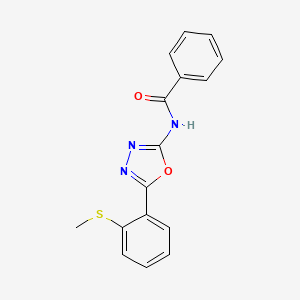

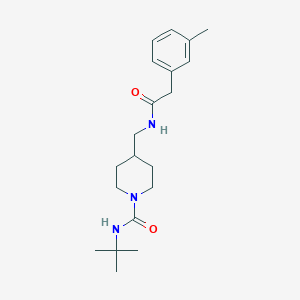

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)